Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol
Description
Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol is a complex organophosphorus compound featuring a phosphoryl core substituted with two 5-methyl-2-isopropylcyclohexyloxy groups and a 3,4-dimethoxyphenyl methanol moiety.
Properties
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49O6P/c1-18(2)23-12-9-20(5)15-26(23)34-36(31,35-27-16-21(6)10-13-24(27)19(3)4)29(30)22-11-14-25(32-7)28(17-22)33-8/h11,14,17-21,23-24,26-27,29-30H,9-10,12-13,15-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXXEVAMHJFKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC(=C(C=C2)OC)OC)O)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol is a complex organophosphate compound with potential biological activities. Its unique structure, which includes cyclohexyl rings, a phenolic moiety, and a phosphoryl group, suggests various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Phosphoryl Group : Enhances reactivity and potential for enzyme interaction.
- Cyclohexyl Rings : Contribute to hydrophobic interactions.
- Dimethoxyphenyl Group : May influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The phosphoryl group can act as a competitive inhibitor for enzymes that utilize phosphate substrates.
- Metal Ion Chelation : The compound may bind to metal ions, modulating enzyme activity and influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that the compound has selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal human cells. The IC50 values for various cancer cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
Case Studies
-
Case Study on Anticancer Activity :
A research team evaluated the anticancer potential of this compound using animal models. Results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues. -
Study on Mechanistic Pathways :
Another study focused on understanding the mechanistic pathways involved in the biological activity of this compound. It was found that the compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists compounds with overlapping structural motifs, such as dioxane rings , methoxy-substituted aromatics , and spirocyclic systems . Below is a comparative analysis:
Core Functional Groups
- Phosphoryl vs.
- Methoxy-Substituted Aromatics: The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to the methoxyphenoxy groups in CAS 637024-23-8 and 176659-11-3. These substituents are known to enhance metabolic stability in drug-like molecules but may reduce aqueous solubility due to increased hydrophobicity .
Steric and Electronic Effects
Cyclohexyl vs. Dioxane Rings :
The 5-methyl-2-isopropylcyclohexyloxy groups in the target compound impose significant steric hindrance compared to the smaller dioxane rings (e.g., CAS 182345-46-6). This could hinder nucleophilic attack at the phosphorus center, improving stability in reactive environments .Spirocyclic Systems (CAS 776324-31-3) :
Spirocyclic compounds often exhibit rigid conformations that enhance binding selectivity in host-guest interactions. The target compound’s flexible cyclohexyl groups may sacrifice selectivity for broader reactivity .
Physicochemical Properties
A hypothetical comparison of key properties is outlined below, based on structural analogs:
| Property | Target Compound | CAS 5663-12-7 | CAS 776324-31-3 |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | 238.24 g/mol | 442.46 g/mol |
| LogP (Predicted) | 4.2–5.1 (highly lipophilic) | 2.8 | 3.5 |
| Aqueous Solubility | Low (due to bulky substituents) | Moderate | Very low |
| Thermal Stability | High (phosphoryl group resists hydrolysis) | Moderate (dioxane ring hydrolysis risk) | High (rigid spiro system) |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step phosphorylation and protection/deprotection strategies, similar to methods for CAS 637024-23-8 .
- Gaps in Evidence : The provided sources lack experimental data (e.g., NMR, HPLC, bioactivity) for the target compound. Further studies are needed to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
